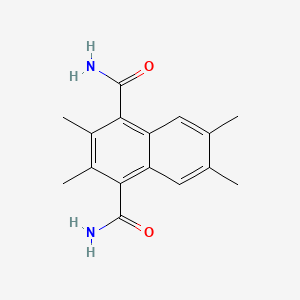
1-Cyano-5-iodonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-5-iodonaphthalene is an organic compound with the molecular formula C11H6IN It is a derivative of naphthalene, where a cyano group (-CN) and an iodine atom are substituted at the 1 and 5 positions, respectively
準備方法
The synthesis of 1-Cyano-5-iodonaphthalene typically involves the iodination of 1-cyanonaphthalene. One common method is the Sandmeyer reaction, where 1-cyanonaphthalene is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to yield this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Cyano-5-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds with other aromatic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while reduction can produce aminonaphthalenes.
科学的研究の応用
1-Cyano-5-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of organic semiconductors and other materials with electronic properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism by which 1-Cyano-5-iodonaphthalene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the cyano and iodine groups, which can undergo various transformations. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function.
類似化合物との比較
Similar compounds to 1-Cyano-5-iodonaphthalene include:
1-Cyano-5-bromonaphthalene: Similar structure but with a bromine atom instead of iodine.
1-Cyano-5-chloronaphthalene: Similar structure but with a chlorine atom instead of iodine.
1-Cyano-5-fluoronaphthalene: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the reactivity of the iodine atom, which is more reactive in substitution and coupling reactions compared to bromine, chlorine, and fluorine.
特性
分子式 |
C11H6IN |
|---|---|
分子量 |
279.08 g/mol |
IUPAC名 |
5-iodonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6IN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H |
InChIキー |
FOHZMCAFCHLKCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CC=C(C2=C1)I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)

![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)


